molecular formula C9H9F3N6O2S B3175243 methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate CAS No. 956392-54-4

methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3175243
CAS No.: 956392-54-4
M. Wt: 322.27 g/mol
InChI Key: XLGAUXYTSPJOCL-UHFFFAOYSA-N
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Description

Methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate is an interesting and complex chemical compound. It consists of multiple functional groups and a trifluoromethylated triazole ring, making it relevant for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate, a multistep process is typically required. This involves the initial synthesis of the 4-amino-5-(trifluoromethyl)-1,2,4-triazole intermediate, followed by subsequent reactions to form the final compound. Reaction conditions usually involve the use of organic solvents like dichloromethane or ethanol, and reagents such as sulfuric acid, hydrazine, and various chlorides.

Industrial Production Methods

Scaling up for industrial production may involve continuous flow processes to ensure consistent quality and yield. The choice of catalysts, solvents, and reaction conditions needs to be optimized to balance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo multiple types of reactions, including:

  • Oxidation: : Transforming sulfanyl groups into sulfoxides or sulfones.

  • Reduction: : Typically applied to its nitro or azo functionalities if present.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible given the functional groups present on the molecule.

Common Reagents and Conditions

  • Oxidation: : Often employs reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly involves hydrogen gas in the presence of a palladium on carbon catalyst.

  • Substitution: : Uses bases like sodium hydride or acids such as hydrochloric acid depending on the desired product.

Major Products

The primary products formed depend heavily on the specific reaction conditions, but they often include various sulfoxides, sulfones, and other derivatives that retain the pyrazole and triazole core structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is a versatile building block for creating more complex molecules. Its unique functional groups make it a starting point for various synthetic routes in organic chemistry.

Biology

In biological research, it can be used in the study of enzyme interactions and protein binding due to its multiple reactive sites. The trifluoromethyl group enhances its potential as a bioactive molecule, aiding in drug discovery and development.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects. These include applications in antiviral, antibacterial, and antifungal treatments. The presence of the trifluoromethyl group may improve the bioavailability and metabolic stability of such compounds.

Industry

Industrially, it can be utilized in the development of agrochemicals and other specialty chemicals. Its structural complexity allows for the creation of compounds with specific desired properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methyl 1-({[4-amino-5-(fluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

  • Ethyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

  • Methyl 1-({[4-hydroxy-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

Uniqueness

The unique trifluoromethylated triazole structure of methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate sets it apart from other compounds. This feature may enhance its chemical stability, biological activity, and potential as a precursor in various synthetic applications.

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Properties

IUPAC Name

methyl 1-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N6O2S/c1-20-6(19)5-2-3-17(16-5)4-21-8-15-14-7(18(8)13)9(10,11)12/h2-3H,4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGAUXYTSPJOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=C(N2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113551
Record name Methyl 1-[[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956392-54-4
Record name Methyl 1-[[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956392-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 3
methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Reactant of Route 6
methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

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